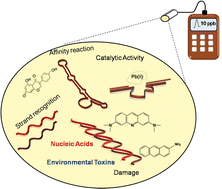Nucleic acid biosensors for environmental pollution monitoring
Analyst Pub Date: 2008-06-02 DOI: 10.1039/B802920M
Abstract
Nucleic acid-based biosensors are finding increasing use for the detection of environmental pollution and toxicity. A biosensor is defined as a compact analytical device incorporating a biological or biologically-derived sensing element either integrated within or intimately associated with a physicochemical transducer. A nucleic acid-based biosensor employs as the sensing element an


Recommended Literature
- [1] Photochemical dynamics of E-iPr-furylfulgide†
- [2] Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis†‡
- [3] Correction: Furin-instructed molecular self-assembly actuates endoplasmic reticulum stress-mediated apoptosis for cancer therapy
- [4] Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
- [5] Inside front cover
- [6] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [7] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [8] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [9] Facile fabrication of alveolate Cu2−xSe microsheets as a new visible-light photocatalyst for discoloration of Rhodamine B†
- [10] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†

Journal Name:Analyst
Research Products
-
CAS no.: 11016-71-0
-
CAS no.: 10432-84-5









